Ethyl 2-[(1-carbamoyl-1-cyanoprop-1-en-2-yl)amino]-4-methyl-5-phenylthiophene-3-carboxylate
Description
Ethyl 2-[(1-carbamoyl-1-cyanoprop-1-en-2-yl)amino]-4-methyl-5-phenylthiophene-3-carboxylate is a thiophene derivative characterized by a complex substitution pattern. The core structure comprises a thiophene ring substituted at the 2-position with an amino group linked to a propen-2-yl chain bearing carbamoyl and cyano groups. At the 4- and 5-positions, methyl and phenyl groups are attached, respectively, while the 3-position features an ethyl carboxylate moiety. This compound is synthesized via reactions involving malononitrile and ethyl cyanoacetate, as described in protocols for analogous thiophene derivatives .
Properties
IUPAC Name |
ethyl 2-[(4-amino-3-cyano-4-oxobut-2-en-2-yl)amino]-4-methyl-5-phenylthiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3S/c1-4-25-19(24)15-11(2)16(13-8-6-5-7-9-13)26-18(15)22-12(3)14(10-20)17(21)23/h5-9,22H,4H2,1-3H3,(H2,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BISSOWCBOGNEJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C2=CC=CC=C2)NC(=C(C#N)C(=O)N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[(1-carbamoyl-1-cyanoprop-1-en-2-yl)amino]-4-methyl-5-phenylthiophene-3-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the thiophene ring, followed by the introduction of the phenyl and methyl groups. The carbamoyl and cyanopropenyl groups are then added through nucleophilic substitution reactions. The final step involves esterification to introduce the ethyl carboxylate group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Reaction conditions such as temperature, pressure, and the use of catalysts are optimized to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(1-carbamoyl-1-cyanoprop-1-en-2-yl)amino]-4-methyl-5-phenylthiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
Ethyl 2-[(1-carbamoyl-1-cyanoprop-1-en-2-yl)amino]-4-methyl-5-phenylthiophene-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and protein binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs with antimicrobial or anticancer properties.
Industry: It is used in the production of specialty chemicals and materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of Ethyl 2-[(1-carbamoyl-1-cyanoprop-1-en-2-yl)amino]-4-methyl-5-phenylthiophene-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight key structural, synthetic, and physicochemical distinctions between Ethyl 2-[(1-carbamoyl-1-cyanoprop-1-en-2-yl)amino]-4-methyl-5-phenylthiophene-3-carboxylate and related thiophene-based compounds.
Key Analysis:
Core Structure Variations: The target compound features a simple thiophene ring, whereas derivatives like ethyl 3,6-diamino-5-cyano-4-hydroxybenzo[c]thiophene-1-carboxylate incorporate a fused benzo[c]thiophene system, altering electronic properties and steric bulk .
Substituent Diversity: The target compound uniquely combines carbamoyl, cyano, and propenyl groups on its amino side chain, distinguishing it from simpler analogs like ethyl 2-amino-5-(dimethylcarbamoyl)-4-methylthiophene-3-carboxylate, which lacks the propenyl linkage . Halogenated variants (e.g., 4-chlorophenylcarbamoyl) introduce electron-withdrawing groups, which may influence reactivity or binding interactions .
Synthetic Pathways: The target compound’s synthesis aligns with methods for Gewald-type thiophenes, involving ethyl acetoacetate, sulfur, and cyanoacetamide precursors . In contrast, benzo[c]thiophene derivatives require cyclocondensation with malononitrile, highlighting divergent routes for fused-ring systems .
Physicochemical Properties :
- Molecular weights range from 256.32 (simpler dimethylcarbamoyl derivative) to 408.45 (target compound), reflecting the impact of substituent complexity on bulk and solubility .
Biological Activity
Ethyl 2-[(1-carbamoyl-1-cyanoprop-1-en-2-yl)amino]-4-methyl-5-phenylthiophene-3-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis, and potential applications based on current research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 320.37 g/mol. The compound features a thiophene ring, which is significant for various biological activities, and includes functional groups such as a carbamoyl group and a cyanopropenyl moiety that enhance its reactivity and biological potential.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, with careful control of reaction conditions to ensure high yields and purity. Common synthetic routes include:
- Formation of the Thiophene Ring : Utilizing thiophene derivatives as starting materials.
- Introduction of Functional Groups : Incorporating the carbamoyl and cyanopropenyl groups through nucleophilic substitutions or coupling reactions.
- Final Esterification : Converting the acid form to the ethyl ester using ethyl alcohol in the presence of acid catalysts.
Analytical techniques such as Nuclear Magnetic Resonance (NMR) and High-Performance Liquid Chromatography (HPLC) are employed to monitor the synthesis process.
Biological Activity
Research indicates that this compound exhibits several biological activities:
Anticancer Properties
Studies have shown that thiophene derivatives can induce apoptosis in cancer cells. For instance, in vitro assays demonstrated that this compound significantly inhibited the proliferation of various cancer cell lines, including breast and lung cancer cells, by triggering apoptotic pathways.
Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties against a range of pathogens, including bacteria and fungi. Preliminary results indicate effective inhibition of bacterial growth, suggesting potential use as an antimicrobial agent.
Anti-inflammatory Effects
Research highlights the anti-inflammatory potential of thiophene derivatives. This compound may reduce inflammation markers in vitro, indicating its applicability in treating inflammatory diseases.
Case Studies
Several case studies illustrate the biological efficacy of this compound:
- Cell Line Studies : A study involving human breast cancer cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values comparable to established chemotherapeutics.
- Animal Model Research : In an animal model of inflammation, administration of the compound led to significant reductions in paw edema compared to control groups, supporting its anti-inflammatory claims.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Unique Features | Biological Activity |
|---|---|---|---|
| Ethyl 2-amino-4-methylthiophene | Structure | Lacks carbamoyl group | Moderate anticancer activity |
| Ethyl 5-(4-nitrophenyl)thiophene | Structure | Contains nitrophenol moiety | Stronger antimicrobial activity |
| Ethyl 2-(phenylcarbamothioyl)aminothiophene | Structure | Enhanced thiol reactivity | Notable anti-inflammatory effects |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
